2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18F2N4O2S2 and its molecular weight is 472.53. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(difluoromethoxy)benzaldehyde, which is synthesized from 4-fluoroanisole. The second intermediate is 2-(4-methylthiazol-2-yl)acetic acid, which is synthesized from 2-amino-4-methylthiazole. These two intermediates are then coupled with 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide to form the final product.
Starting Materials
4-fluoroanisole, 2-amino-4-methylthiazole, 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide
Reaction
Synthesis of 4-(difluoromethoxy)benzaldehyde from 4-fluoroanisole:, 1. Nitration of 4-fluoroanisole with nitric acid and sulfuric acid to form 4-fluoro-2-nitroanisole., 2. Reduction of 4-fluoro-2-nitroanisole with tin and hydrochloric acid to form 4-fluoro-o-anisidine., 3. Methylation of 4-fluoro-o-anisidine with methyl iodide and potassium carbonate to form 4-(fluoromethoxy)anisole., 4. Difluoromethylation of 4-(fluoromethoxy)anisole with difluoromethyl bromide and potassium carbonate to form 4-(difluoromethoxy)benzaldehyde., Synthesis of 2-(4-methylthiazol-2-yl)acetic acid from 2-amino-4-methylthiazole:, 1. Protection of the amino group of 2-amino-4-methylthiazole with tert-butyldimethylsilyl chloride and imidazole to form tert-butyldimethylsilyl-2-amino-4-methylthiazole., 2. Bromination of tert-butyldimethylsilyl-2-amino-4-methylthiazole with bromine and acetic acid to form tert-butyldimethylsilyl-2-bromo-4-methylthiazole., 3. Hydrolysis of tert-butyldimethylsilyl-2-bromo-4-methylthiazole with hydrochloric acid to form 2-bromo-4-methylthiazole., 4. Coupling of 2-bromo-4-methylthiazole with ethyl chloroacetate and sodium hydride to form ethyl 2-(4-methylthiazol-2-yl)acetate., 5. Hydrolysis of ethyl 2-(4-methylthiazol-2-yl)acetate with sodium hydroxide to form 2-(4-methylthiazol-2-yl)acetic acid., Coupling of 4-(difluoromethoxy)benzaldehyde, 2-(4-methylthiazol-2-yl)acetic acid, and 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide:, 1. Formation of the thioether linkage between 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide and 4-(difluoromethoxy)benzaldehyde using sodium hydride and carbon disulfide to form 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2-thiol., 2. Coupling of 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2-thiol with 2-(4-methylthiazol-2-yl)acetic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide.
properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S2/c1-14-12-31-21(26-14)27-19(29)13-32-22-25-11-18(15-5-3-2-4-6-15)28(22)16-7-9-17(10-8-16)30-20(23)24/h2-12,20H,13H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXREGSFKQCRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.